2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
2-[1-(Naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring a piperidine ring substituted at the 4-position with a naphthalene-1-carbonyl group.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(19-9-5-7-16-6-1-2-8-18(16)19)26-14-12-17(13-15-26)22-24-20-10-3-4-11-21(20)25-22/h1-11,17H,12-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPDCOVHMZJHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carbonyl chloride with piperidin-4-amine to form an intermediate, which is then cyclized with o-phenylenediamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various hydro derivatives .
Scientific Research Applications
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several benzodiazole/benzimidazole derivatives, differing primarily in substituents on the piperidine ring or the benzodiazole core. Key comparisons include:
2-Benzyl-1-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole (V014-1415)
- Structure : Replaces the naphthalene-1-carbonyl group with a 2,5-dimethylbenzoyl moiety and adds a benzyl group to the benzodiazole core.
- Molecular Weight : ~423.55 g/mol (C28H29N3O).
2-(4-Piperidyl)-1H-1,3-benzodiazole
- Structure : Simplifies the substituent to a bare piperidine ring without acyl groups.
- Applications : Serves as a pharmaceutical intermediate for synthesizing more complex derivatives, such as etonitazene analogs .
- Molecular Weight : 201.27 g/mol (C12H15N3).
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole (Bilastine Intermediate)
- Structure : Incorporates an ethoxyethyl group on the benzodiazole nitrogen.
- Applications : Intermediate in synthesizing the antihistamine bilastine, highlighting the role of benzodiazole derivatives in allergy therapeutics .
N-Piperidinyl Etonitazene
- Structure : Features a 5-nitro group and a piperidinylethyl chain, demonstrating structural diversity in benzodiazole-based opioids .
Yield Comparison :
- V014-1415 : Synthesized in 47–50% yield via two routes involving piperidinylbenzodiazole and acryloyl chloride .
- Bilastine Intermediate : Produced through multi-step reactions with yields dependent on purification methods (e.g., column chromatography) .
Antimicrobial and Antioxidant Activity
- aureus thymidylate kinase .
- 2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole : Demonstrates antimicrobial activity, likely due to its planar structure enhancing DNA intercalation .
Enzyme and Receptor Targeting
- N-Piperidinyl Etonitazene : Binds to opioid receptors, validated via HRMS and NMR .
- V014-1415 : Screened for kinase inhibition, leveraging its hydrophobic substituents for active-site interactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
